2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
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Overview
Description
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a complex organic compound that features a benzimidazole core, a chlorobenzyl group, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the chlorobenzyl group through nucleophilic substitution. The indole moiety can be introduced via a condensation reaction with the appropriate hydrazide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom or the indole moiety.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities within the molecule.
Substitution: The chlorobenzyl group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, the compound may be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
Medicinally, the compound could be investigated for its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In industry, the compound might find applications in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide would depend on its specific biological target. It may interact with enzymes, receptors, or other cellular components, leading to a cascade of biochemical events. The molecular targets and pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- **2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide can be compared to other benzimidazole derivatives, such as albendazole or mebendazole, which are known for their antiparasitic properties.
Indole derivatives: Compounds like indomethacin or tryptophan, which feature the indole moiety, can be compared for their biological activities.
Uniqueness
The uniqueness of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide lies in its combined structural features, which may confer distinct biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C24H18ClN5O2S |
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Molecular Weight |
476.0 g/mol |
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide |
InChI |
InChI=1S/C24H18ClN5O2S/c25-17-9-3-1-7-15(17)13-30-20-12-6-5-11-19(20)27-24(30)33-14-21(31)28-29-22-16-8-2-4-10-18(16)26-23(22)32/h1-12,26,32H,13-14H2 |
InChI Key |
WIMJWXUVGKDBNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N=NC4=C(NC5=CC=CC=C54)O)Cl |
Origin of Product |
United States |
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